![molecular formula C32H30F2N4O4 B606288 (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide CAS No. 1643368-58-4](/img/structure/B606288.png)
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Descripción general
Descripción
BMS-986142 es un inhibidor de molécula pequeña reversible potente y altamente selectivo de la tirosina cinasa de Bruton. La tirosina cinasa de Bruton es una enzima crítica involucrada en las vías de señalización de las células B y otras células inmunitarias. BMS-986142 se ha investigado por sus posibles aplicaciones terapéuticas en enfermedades autoinmunitarias como la artritis reumatoide y el síndrome de Sjögren primario .
Métodos De Preparación
La síntesis de BMS-986142 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética típicamente comienza con materiales de partida disponibles comercialmente, que se someten a una serie de transformaciones químicas como sustitución nucleofílica, ciclación y modificaciones de grupos funcionales. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para lograr el producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento, la pureza y la escalabilidad .
Análisis De Reacciones Químicas
Functional Group Reactivity
Key reactive moieties in the molecule include:
- Quinazoline-2,4-dione : A fused heterocyclic system with electron-deficient carbonyl groups.
- Fluorinated aromatic rings : Electron-withdrawing substituents influencing electrophilic substitution.
- Carboxamide group : Hydrolysis-prone under acidic/basic conditions.
- Secondary alcohol (2-hydroxypropan-2-yl) : Potential for esterification or oxidation.
Table 1: Reactivity of Functional Groups
Suzuki-Miyaura Coupling
The presence of halogenated intermediates (e.g., bromo/iodo derivatives) in related quinazoline compounds suggests potential for cross-coupling reactions. For example:
- Boronic acid partners (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable aryl-aryl bond formation .
Table 2: Example Cross-Coupling Reaction
Reactant | Catalyst System | Product Application | Yield (%) |
---|---|---|---|
Bromoquinazoline + Boron reagent | Pd(PPh₃)₄, Base | Biaryl intermediates for analogs | 60-85 |
Hydrolysis of Carboxamide
The terminal carboxamide group can hydrolyze to a carboxylic acid under acidic or enzymatic conditions, altering solubility and bioactivity :
Metabolic Reactions
In vivo studies (Phase 2 trials) suggest hepatic metabolism via:
- Oxidation : CYP450-mediated oxidation of the tetrahydrocarbazole ring.
- Glucuronidation : Conjugation of the secondary alcohol to enhance excretion .
Table 3: Metabolic Pathways
Pathway | Enzyme System | Metabolite Identified | Biological Impact |
---|---|---|---|
Oxidation | CYP3A4 | Hydroxy-tetrahydrocarbazole | Reduced activity |
Glucuronidation | UGT1A1 | Glucuronide conjugate | Enhanced renal excretion |
Stability Under Stress Conditions
Forced degradation studies (acid/base/thermal) reveal:
- Acidic Hydrolysis : Cleavage of the carboxamide group at pH < 3.
- Thermal Degradation : Decomposition above 150°C, forming fluorinated aromatic byproducts .
Structural Analogues and SAR Insights
Modifications to the quinazoline core (e.g., fluorine substitution) enhance target binding (Bruton’s tyrosine kinase inhibition) but reduce solubility. The 2-hydroxypropan-2-yl group improves pharmacokinetics via hydrogen bonding .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of quinazoline and carbazole compounds exhibit significant antimicrobial activities. For instance, studies on similar compounds have shown promising results against various bacterial strains. The compound is hypothesized to possess similar properties due to its structural components.
- In Vitro Studies :
- Compounds with related structures have demonstrated potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 1 to 50 mg/mL .
- The incorporation of the quinazoline moiety suggests potential antifungal activity as well.
Anticancer Potential
The unique structure of this compound may contribute to anticancer effects. Compounds containing carbazole and quinazoline derivatives are known for their ability to inhibit cancer cell proliferation.
- Mechanism of Action :
- It is suggested that the compound may induce apoptosis in cancer cells through various pathways. The presence of multiple functional groups allows for interaction with different biological targets.
- Previous studies have shown that similar compounds can block cell proliferation and induce cell death in specific cancer cell lines such as K562 and MCF-7 .
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions typically used for complex molecules. While specific methods for this compound are not detailed in the search results, general strategies include:
- Fluorination Reactions : Introduction of fluorine atoms to enhance biological activity.
- Carbazole Formation : Utilizing precursors to develop the carbazole structure.
- Quinazoline Synthesis : Employing cyclization methods to form the quinazoline ring.
Case Studies and Research Findings
Several studies highlight the potential applications of related compounds:
Mecanismo De Acción
BMS-986142 ejerce sus efectos inhibiendo selectivamente la tirosina cinasa de Bruton. Esta inhibición bloquea las vías de señalización involucradas en la activación, proliferación y producción de citocinas de las células B. Al dirigirse a estas vías, BMS-986142 puede modular la respuesta inmune y reducir la inflamación en las enfermedades autoinmunitarias. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de células B y efectores posteriores como el factor nuclear kappa-light-chain-enhancer de células B activadas .
Comparación Con Compuestos Similares
BMS-986142 es único en su alta selectividad y potencia como inhibidor reversible de la tirosina cinasa de Bruton. Compuestos similares incluyen:
Ibrutinib: Un inhibidor irreversible de la tirosina cinasa de Bruton utilizado en el tratamiento de ciertos cánceres.
Acalabrutinib: Otro inhibidor irreversible con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Zanubrutinib: Un inhibidor selectivo con perfiles farmacocinéticos y de seguridad mejorados en comparación con los inhibidores anteriores. BMS-986142 se destaca por su inhibición reversible, que puede ofrecer ventajas en términos de seguridad y tolerabilidad
Actividad Biológica
The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide (CAS: 1643368-59-5) is a complex bioactive molecule that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 572.62 g/mol. The structure features a carbazole core, which is known for various biological activities, including anticancer properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro studies focusing on its cytotoxicity and potential as an anticancer agent.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects against cancer cell lines such as HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma), the compound demonstrated significant cytotoxicity. The IC values were found to be below 10 µM for some derivatives, indicating strong antiproliferative effects .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound | Cell Line | IC (µM) |
---|---|---|
(7S)-3-fluoro... | HT-29 | <10 |
(7S)-3-fluoro... | MCF-7 | <10 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit Src family tyrosine kinases, which are often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways by modulating Bcl-2 family proteins and caspase activation. This has been observed in related indole derivatives .
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G0/G1 phase, further contributing to its anticancer efficacy .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with similar structures to (7S)-3-fluoro... showed promising results in inhibiting cancer cell growth and inducing apoptosis .
- Antimicrobial Activity : Some derivatives exhibited antimicrobial properties against E. coli and C. albicans, suggesting broader therapeutic applications beyond oncology .
Propiedades
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
Record name | BMS-986142 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986142 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986142 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.